

# Commercial Availability and Technical Guide for Brugine in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Brugine*

Cat. No.: *B1215537*

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## An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of **Brugine** for research purposes. It includes details on suppliers, product specifications, and insights into its biological activity and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

## Commercial Availability of Brugine

**Brugine** (CAS: 14912-30-2) is a sulfur-containing alkaloid naturally found in the bark and stem of mangrove species such as *Bruguiera sexangula*.<sup>[1][2]</sup> For research applications, **Brugine** is available from specialized chemical suppliers. The following tables summarize the currently available information on commercial sources for research-grade **Brugine**.

Table 1: **Brugine** Supplier Information

Supplier	Contact Information	Website
ChemFaces	Tel: (0086)-27-84237683, Email: --INVALID-LINK--, -- INVALID-LINK--	--INVALID-LINK- -]">www.chemfaces.com
BioCrick	Not explicitly provided, Inquiry required for purchase.	--INVALID-LINK- -]">www.biocrick.com

Table 2: Product Specifications for **Brugine** (CAS: 14912-30-2)

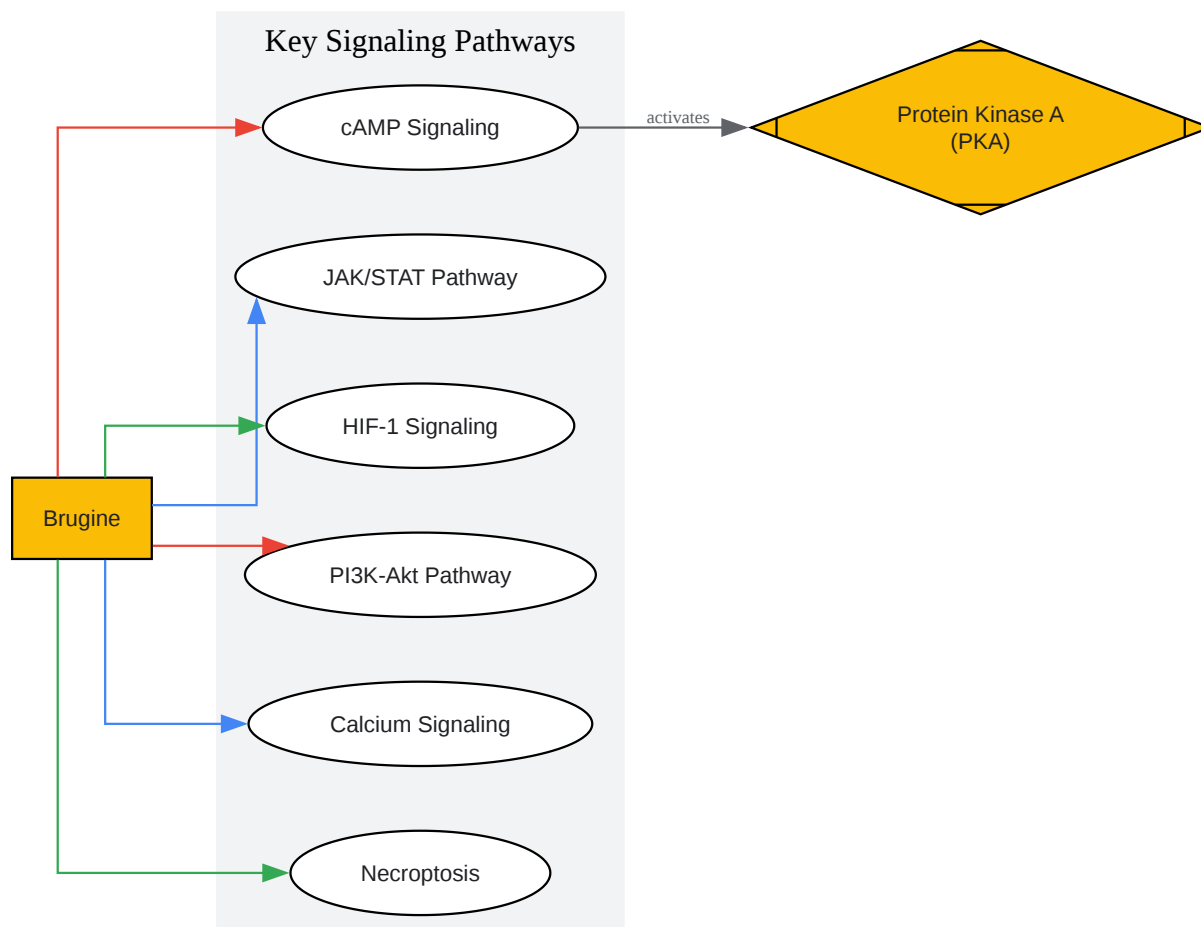
Supplier	Catalog No.	Purity	Available Quantities	Price	Stock Status
ChemFaces	CFN00181	≥98%	5mg, 10mg, 20mg and more	Inquiry	In-stock
BioCrick	BCN1899	>98%	5mg, 10mg, 20mg, 50mg, 100mg, 200mg, 500mg, 1000mg	Inquiry	In Stock

## Signaling Pathways Modulated by Brugine

A 2023 network pharmacology study by Qayoom et al. elucidated the potential molecular mechanisms of **Brugine** in the context of breast cancer.[1] The study, which utilized various databases and molecular docking simulations, predicted that **Brugine**'s anti-cancer effects are mediated through the modulation of several key signaling pathways.[1]

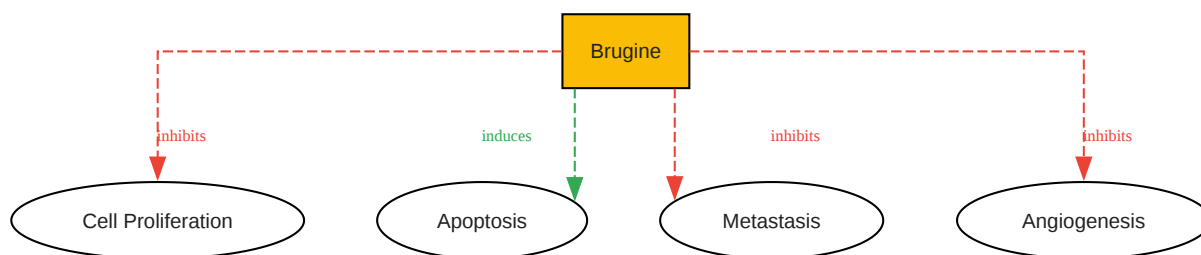
The primary target identified for **Brugine** was Protein Kinase A (PKA).[1] The compound is predicted to exhibit its effects by influencing the cAMP, JAK/STAT, HIF-1, PI3K-Akt, and calcium signaling pathways, as well as inducing necroptosis.[1]

Below are diagrams illustrating the putative signaling pathways affected by **Brugine** based on the findings of the network pharmacology study.



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Overview of signaling pathways potentially modulated by **Brugine**.



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Predicted downstream cellular effects of **Brugine** in cancer.

## Experimental Protocols

While the network pharmacology study by Qayoom et al. provides a theoretical framework for **Brugine**'s mechanism of action, it does not include in-vitro or in-vivo experimental data.[1] However, a study on the cytotoxic effects of extracts from *Bruguiera gymnorrhiza*, a related mangrove species, on the MCF-7 breast cancer cell line provides a relevant experimental protocol that can be adapted for studies with purified **Brugine**.[3]

It is important to note that the following protocol is based on a study using a plant extract and should be optimized for use with purified **Brugine**.

## Cell Culture and Cytotoxicity Assay (MTS Assay)

This protocol describes the determination of the cytotoxic effects of a compound on a cancer cell line.

Materials:

- MCF-7 breast cancer cell line[3]
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- Purified **Brugine** (dissolved in a suitable solvent, e.g., DMSO)
- CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS)

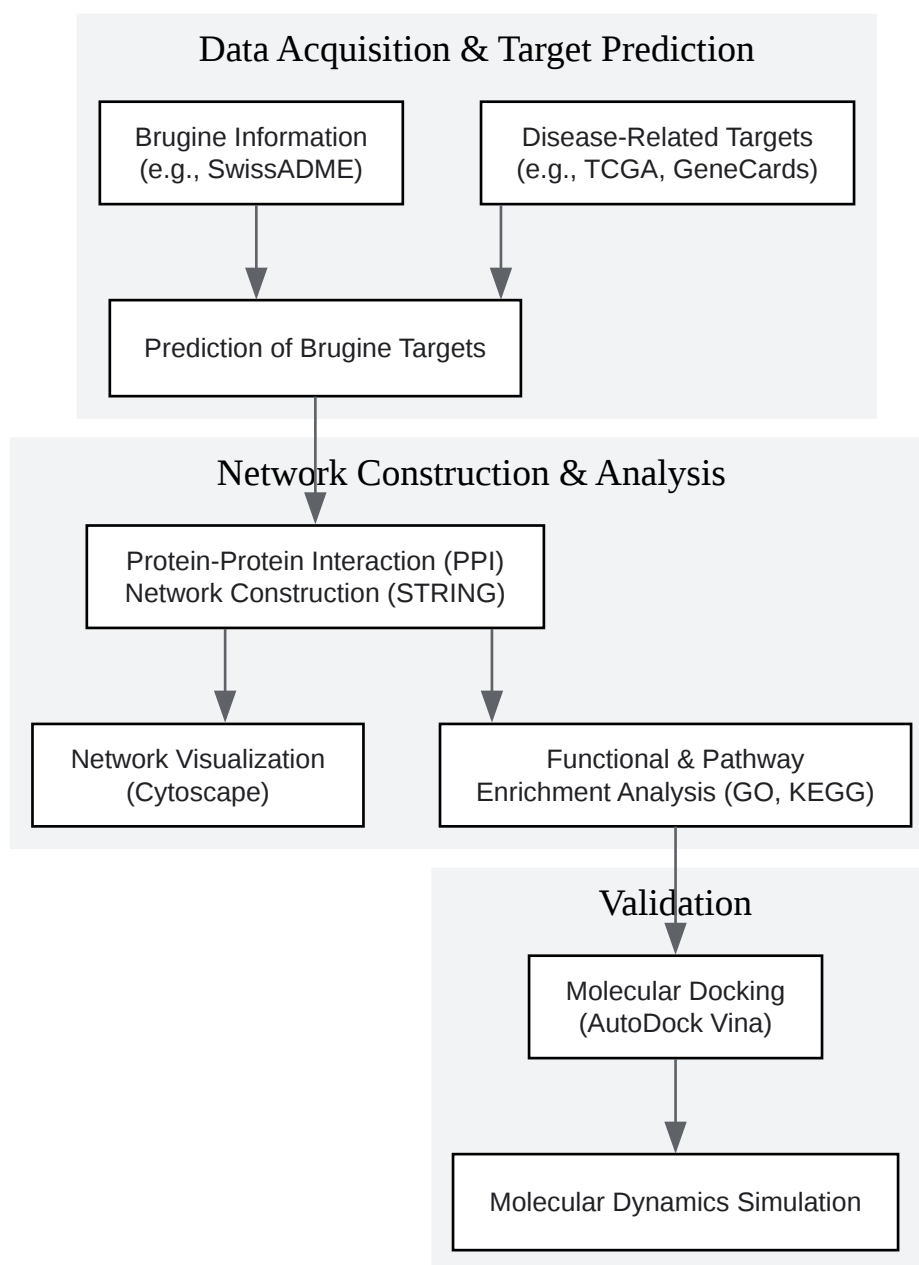
- 96-well plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of  $5 \times 10^3$  cells/well in 100  $\mu$ L of complete DMEM.[3]
- Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere to allow for cell attachment.[3]
- Treatment: Prepare serial dilutions of **Brugine** in complete DMEM. After 24 hours, replace the medium with 100  $\mu$ L of fresh medium containing various concentrations of **Brugine**. Include a vehicle control (medium with the same concentration of the solvent used to dissolve **Brugine**).
- Incubation: Incubate the treated plates for 24, 48, and 72 hours.[3]
- MTS Assay: After the incubation period, add 20  $\mu$ L of CellTiter 96® AQueous One Solution Reagent to each well.[3]
- Incubation: Incubate the plates for 1-4 hours at 37°C in the humidified incubator.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value (the concentration of **Brugine** that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the drug concentration.

## Network Pharmacology and Molecular Docking Workflow

The following diagram outlines the general workflow for a network pharmacology and molecular docking study, as described in the study by Qayoom et al.[1]



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Workflow for network pharmacology and molecular docking studies of **Brugine**.

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## References

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